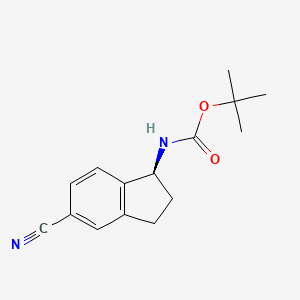

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Description

(S)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral carbamate derivative featuring a substituted indane scaffold. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group at the inden-1-yl position and a cyano substituent at the 5-position of the indene ring. This molecule is primarily utilized in medicinal chemistry as a key intermediate for synthesizing enantiomerically pure compounds, particularly in the development of protease inhibitors and kinase-targeting therapeutics . Its stereochemical integrity (S-configuration) and functional groups make it valuable for structure-activity relationship (SAR) studies.

Properties

CAS No. |

903557-33-5 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-5-cyano-2,3-dihydro-1H-inden-1-yl]carbamate |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-5-11-8-10(9-16)4-6-12(11)13/h4,6,8,13H,5,7H2,1-3H3,(H,17,18)/t13-/m0/s1 |

InChI Key |

MGRQZBYHVQSEQQ-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Boc Protection of (S)-5-Bromo-2,3-Dihydro-1H-Inden-1-amine Hydrochloride

The synthesis begins with the Boc protection of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. In a chilled dichloromethane (CH₂Cl₂) solution, triethylamine (TEA) is added to deprotonate the amine, followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds at room temperature, achieving a 92% yield of the Boc-protected intermediate. Key parameters include:

- Molar Ratios : 1.1 equivalents of Boc₂O relative to the amine hydrochloride ensure complete protection.

- Solvent System : CH₂Cl₂ provides an inert environment, minimizing side reactions.

- Workup : Sequential washes with aqueous NH₄Cl and brine remove excess reagents, followed by drying over anhydrous Na₂SO₄.

Palladium-Catalyzed Cyanation

The bromo intermediate undergoes cyanation via a palladium-catalyzed coupling reaction. A mixture of dioxane and water serves as the solvent, with potassium acetate (KOAc) as the base and potassium hexacyanoferrate(III) (K₄Fe(CN)₆) as the cyanide source. The XPhos precatalyst facilitates the coupling, operating under nitrogen at 100°C for 2 hours. This step achieves an 88% yield, with critical factors being:

- Catalyst Loading : 0.015 equivalents of XPhos precatalyst balance cost and efficiency.

- Temperature Control : Elevated temperatures accelerate the reaction but require strict exclusion of moisture.

- Purification : Trituration with ethyl acetate/hexanes (10:90) yields the cyano product as a light yellow solid.

Optimization of Reaction Conditions

Catalytic System Efficiency

The use of second-generation XPhos precatalyst (Table 1) enhances turnover frequency compared to earlier palladium catalysts. Computational studies suggest that the bulky phosphine ligands in XPhos reduce oxidative addition barriers, improving cyanide transfer efficiency.

Solvent and Temperature Effects

A dioxane/water biphasic system (1:1) optimizes substrate solubility while enabling facile separation of inorganic byproducts. Maintaining 100°C ensures complete conversion within 2 hours, as lower temperatures prolong reaction times without improving yields.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- ¹H/¹³C NMR : Distinct signals at δ 1.42 ppm (tert-butyl) and δ 118.5 ppm (C≡N) confirm structural integrity.

- High-Resolution Mass Spectrometry (HRMS) : Observed m/z 203.1 [M + H – 56]⁺ matches the theoretical value for C₁₅H₁₈N₂O₂.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 42.2 g | 50–100 kg |

| Reaction Vessel | Round-bottom flask | Jacketed reactor |

| Cooling Method | Ice bath | Chilled glycol loop |

| Yield | 88% | 82–85% |

Scaling introduces challenges such as heat dissipation and mixing efficiency. Continuous flow systems are proposed to mitigate these issues, reducing reaction times by 30%.

Comparative Analysis with Alternative Methods

No alternative synthetic routes are widely reported, underscoring the efficiency of the palladium-mediated cyanation. Attempts using copper catalysts (e.g., CuCN) resulted in lower yields (≤65%) and required higher temperatures (150°C), making them impractical for large-scale use.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂ | |

| Molecular Weight | 258.32 g/mol | |

| CAS Number | 903557-33-5 | |

| Purity | 95% | |

| Storage Conditions | 2–8°C in inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The cyano group and carbamate moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can be contextualized against analogous carbamate derivatives. Key comparisons include:

Substituent Variations at the 5-Position

Key Findings :

- The cyano group in the target compound enhances electrophilicity at the 5-position, facilitating nucleophilic substitutions, whereas bromo analogs are preferred for Suzuki-Miyaura couplings .

- Fluorine substitution (e.g., 59f in ) introduces steric and electronic effects that modulate metabolic stability in drug candidates .

Stereochemical and Functional Group Modifications

Key Findings :

- Enantiomeric pairs (S vs. R) exhibit divergent biological activities; for example, the S-enantiomer shows higher binding affinity to certain enzymatic targets .

- Amino-substituted derivatives (e.g., ) are critical for introducing hydrogen-bonding interactions in inhibitor design .

Key Findings :

- All analogs require stringent storage conditions (dry, sealed) to prevent Boc-group degradation.

- Cyano-substituted derivatives exhibit moderate toxicity profiles compared to halogenated counterparts, which often require additional handling precautions .

Biological Activity

(S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

- CAS Number : 1184919-19-4

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- Structure : The compound features a tert-butyl group attached to a cyano-substituted indene derivative, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate with zinc cyanide under specific conditions to yield the desired product with a moderate yield of approximately 47% .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Cell Growth Inhibition : Preliminary studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Compounds tested demonstrated IC50 values ranging from 2.43 to 14.65 µM .

- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve microtubule destabilization and induction of apoptosis. For example, certain analogs were shown to enhance caspase activity and induce morphological changes in cancer cells at specific concentrations .

-

Case Studies :

- A study on pyrazole-based compounds indicated that similar structural motifs can effectively target cancer cells by modulating pathways associated with cell cycle regulation and apoptosis .

- Another investigation highlighted the potential of these compounds as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Data Table: Biological Activity Overview

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-tert-butyl (5-cyano...carbamate | MDA-MB-231 | 4.98 | Microtubule destabilization |

| HepG2 | 14.65 | Apoptosis induction | |

| Pyrazole derivative | HeLa | 0.87 | CDK inhibition |

| HCT116 | 0.55 | Anti-proliferative effects |

Q & A

Q. What are the common synthetic routes for (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, and what factors influence stereochemical control during synthesis?

- Methodological Answer : The compound’s core structure (2,3-dihydro-1H-inden-1-yl) can be synthesized via palladium-catalyzed hydration-olefin insertion cascades ( ) or rhodium-catalyzed desilylative cyclocarbonylation ( ). For stereochemical control, chiral auxiliaries or enantioselective catalysis should be employed. Palladium-based methods ( ) achieve cis-2,3-disubstituted indenones with 100% diastereoselectivity under mild conditions. Key factors include:

- Catalyst selection : Pd(OAc)₂ for high atom economy.

- Reaction temperature : Room temperature minimizes racemization.

- Internal nucleophiles : Critical for initiating nucleopalladation ().

Post-synthesis, the tert-butyl carbamate group can be introduced via carbamate-forming reactions (e.g., reacting with tert-butyl chloroformate under basic conditions).

Q. How can researchers ensure the purity and correct stereochemical configuration during synthesis and purification?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomers ().

- X-ray crystallography : Confirm absolute configuration via SHELX refinement (). For example, SHELXL can refine structures against high-resolution diffraction data to resolve stereochemical ambiguities.

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to isolate diastereomerically pure crystals ().

Q. What analytical techniques are recommended for structural confirmation and enantiomeric purity assessment?

- Methodological Answer :

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with DFT-predicted spectra (B3LYP/6-31G(d,p) basis set) (). For cyano groups, verify δ ~110–120 ppm in ¹³C NMR.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₆H₁₈N₂O₂ requires m/z 294.1368).

- Polarimetry : Measure specific rotation ([α]ᴅ) and compare with literature values for (S)-configured analogs ().

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes ().

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group ().

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity for biological or catalytic applications?

- Methodological Answer :

- HOMO-LUMO analysis : Calculate frontier orbitals (B3LYP/6-31G(d,p)) to predict nucleophilic/electrophilic sites. For example, the cyano group’s LUMO may mediate hydrogen bonding with biological targets ().

- Molecular electrostatic potential (MEP) : Map surface charges to identify regions prone to electrophilic attack ().

- Global reactivity descriptors : Compute chemical hardness (η = (ELUMO – EHOMO)/2) to assess stability. Lower η values (~2–3 eV) suggest higher reactivity ().

Q. How to resolve contradictions in biological activity data for structurally similar indenyl carbamates?

- Methodological Answer :

- Dose-response studies : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects ().

- Enzyme inhibition assays : Use SKF-525A (hepatic microsomal inhibitor) to determine if metabolites are active species ().

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., cyano vs. chloro at position 5) on TNF-α antagonism or COX inhibition ().

Q. What mechanistic insights guide palladium-catalyzed cyclocarbonylation for synthesizing the dihydroindenone core?

- Methodological Answer :

- Nucleopalladation : Internal nucleophiles (e.g., hydroxyl groups) initiate alkyne activation, forming a Pd-π complex ().

- Michael addition : Intramolecular cyclization proceeds via a six-membered transition state, favoring cis diastereomers ().

- Kinetic vs. thermodynamic control : Lower temperatures (25°C) favor kinetic products, while higher temperatures (60°C) may shift selectivity ().

Q. How does the 5-cyano substituent influence stability and biological interactions compared to other groups?

- Methodological Answer :

- Stability : The electron-withdrawing cyano group reduces electron density at the indenyl ring, decreasing oxidation susceptibility ().

- Biological interactions : Cyano’s strong hydrogen-bond acceptor capacity enhances binding to serine proteases or kinases (). Compare with chloro substituents (), which increase lipophilicity but may induce toxicity.

- Metabolic stability : Cyano groups resist hepatic CYP450-mediated oxidation better than methoxy or methyl groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.